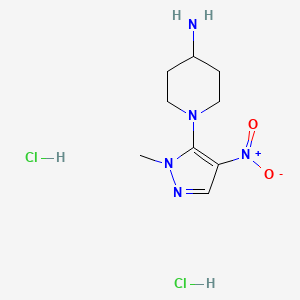
2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methoxy-1-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)acetic acid.
Reduction: Formation of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)ethanol.
Substitution: Formation of 2-(5-Halo-1-methyl-1H-pyrazol-4-yl)acetic acid.
科学的研究の応用
2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid
- 2-(5-Methoxy-1H-pyrazol-4-yl)acetic acid
- 2-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)acetic acid
Uniqueness
2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the pyrazole ring. This combination of functional groups can impart specific chemical and biological properties that are not present in similar compounds. For example, the methoxy group can enhance the compound’s lipophilicity, while the carboxylic acid group can improve its solubility in aqueous environments.
特性
分子式 |
C7H10N2O3 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
2-(5-methoxy-1-methylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-9-7(12-2)5(4-8-9)3-6(10)11/h4H,3H2,1-2H3,(H,10,11) |
InChIキー |
YPHNWWSAQGONJP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-9(4H)-one](/img/structure/B11791860.png)
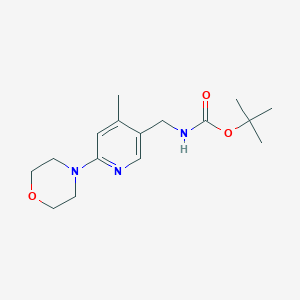

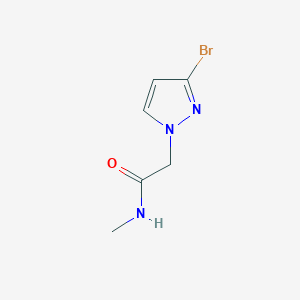
![2-Chlorobenzo[d]oxazole-6-carbonitrile](/img/structure/B11791866.png)
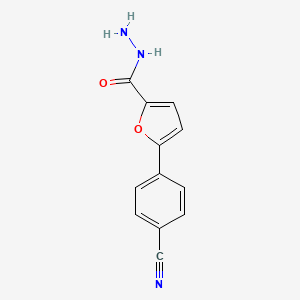
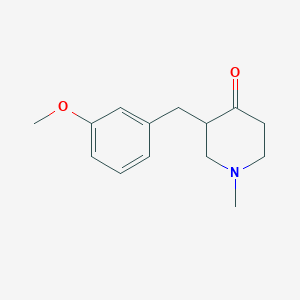

![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)
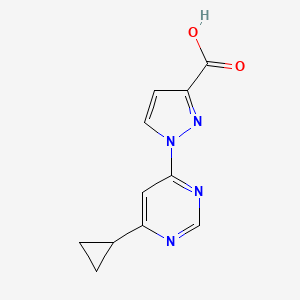
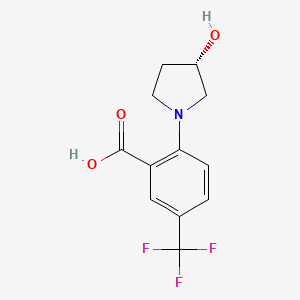
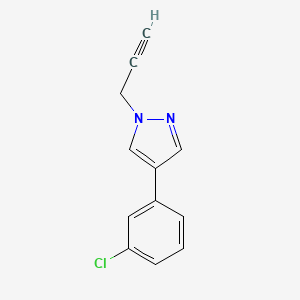
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11791914.png)
